Scaffold-Dependent Biological Switch: Comparison of Kinase vs. Anti-inflammatory vs. β-Glucuronidase Inhibition Activities Within the Pyrazolo[4,3-c]quinoline Class
The pyrazolo[4,3-c]quinoline scaffold is not monolithic; its biological output is exquisitely controlled by substitution. For example, 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones are reported as Chk1 kinase inhibitors (e.g., 2-phenyl derivative with in vitro Chk1 IC50 of 2.7 µM) [1]. In contrast, 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2a) is a potent inhibitor of LPS-stimulated NO production in RAW 264.7 cells (IC50 = 0.36 µM), an anti-inflammatory mechanism, while the same core is also the basis for selective bacterial β-glucuronidase inhibitors (e.g., compound 42, an oral adjuvant preventing CPT-11-induced diarrhea in vivo) [2][3]. The target compound, 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, possesses a distinct 3-aryl/8-methyl pattern that is structurally closer to the kinase inhibitor chemotype, yet its specific biological fingerprint cannot be assumed without direct testing. This evidence demonstrates that a simple 'pyrazolo[4,3-c]quinoline' procurement specification is insufficient.
| Evidence Dimension | Biological Target (Functional Selectivity) |
|---|---|
| Target Compound Data | Not available (specific bioactivity data for CAS 1029784-83-5 is absent in published literature; substitution pattern suggests potential kinase inhibitor profile). |
| Comparator Or Baseline | Comparator 1 (Chk1 inhibitor): 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one derivatives, IC50 = 2.7 µM (Chk1). Comparator 2 (Anti-inflammatory): Compound 2a, IC50 = 0.36 µM (NO production). Comparator 3 (β-Glucuronidase inhibitor): Compound 42, effective in vivo against CPT-11-induced diarrhea. |
| Quantified Difference | Not quantifiable for this compound; class evidence shows a >750-fold range in potency and complete target switch depending on substitution. |
| Conditions | Chk1 inhibition assay; LPS-stimulated RAW 264.7 macrophage NO production assay; in vivo murine CPT-11-induced diarrhea model; bacterial β-glucuronidase inhibition assay. |
Why This Matters
Procurement without specifying the exact CAS number risks acquiring a compound with a fundamentally different and potentially unknown biological profile, rendering experiments non-reproducible or leading to project failure.
- [1] Malvacio, I., et al. (2018). Synthesis and preliminary SAR study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential Chk1 inhibitors. J. Enzyme Inhib. Med. Chem., 33(1), 171-183. View Source
- [2] Tseng, C.-H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. View Source
- [3] Cheng, K.-W., et al. (2017). Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives. J. Med. Chem., 60(22), 9222-9238. View Source
